molecular formula C16H13Cl2NO B11170969 (2,5-dichlorophenyl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone

(2,5-dichlorophenyl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone

Cat. No.: B11170969
M. Wt: 306.2 g/mol
InChI Key: DTNCKZCYLUPFQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,5-Dichlorobenzoyl)-1,2,3,4-tetrahydroisoquinoline is an organic compound that belongs to the class of tetrahydroisoquinolines This compound is characterized by the presence of a 2,5-dichlorobenzoyl group attached to the nitrogen atom of the tetrahydroisoquinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-dichlorobenzoyl)-1,2,3,4-tetrahydroisoquinoline typically involves the Friedel-Crafts acylation of 1,2,3,4-tetrahydroisoquinoline with 2,5-dichlorobenzoyl chloride. This reaction is catalyzed by a Lewis acid, such as aluminum chloride (AlCl3), under anhydrous conditions . The reaction proceeds as follows:

    Starting Materials: 1,2,3,4-Tetrahydroisoquinoline and 2,5-dichlorobenzoyl chloride.

    Catalyst: Aluminum chloride (AlCl3).

    Solvent: Anhydrous dichloromethane (DCM).

    Reaction Conditions: The reaction mixture is stirred at room temperature for several hours.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, the recovery and recycling of catalysts and solvents are crucial for cost-effective and environmentally friendly production.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dichlorobenzoyl)-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The chlorine atoms on the benzoyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinoline derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzoyl derivatives.

Scientific Research Applications

2-(2,5-Dichlorobenzoyl)-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its activity against certain neurological disorders.

    Materials Science: The compound can be used as a building block for the synthesis of advanced materials with unique properties.

    Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to certain natural products.

Mechanism of Action

The mechanism of action of 2-(2,5-dichlorobenzoyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity. For example, it may inhibit certain enzymes by mimicking the natural substrate, thereby blocking the active site and preventing the enzyme from catalyzing its reaction.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dichlorobenzoyl chloride: A precursor in the synthesis of 2-(2,5-dichlorobenzoyl)-1,2,3,4-tetrahydroisoquinoline.

    2,5-Dichlorobenzoic acid: Another related compound with similar structural features.

    3,5-Dichlorobenzoyl chloride: A similar compound with chlorine atoms at different positions on the benzoyl group.

Uniqueness

2-(2,5-Dichlorobenzoyl)-1,2,3,4-tetrahydroisoquinoline is unique due to its specific substitution pattern and the presence of the tetrahydroisoquinoline ring. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H13Cl2NO

Molecular Weight

306.2 g/mol

IUPAC Name

(2,5-dichlorophenyl)-(3,4-dihydro-1H-isoquinolin-2-yl)methanone

InChI

InChI=1S/C16H13Cl2NO/c17-13-5-6-15(18)14(9-13)16(20)19-8-7-11-3-1-2-4-12(11)10-19/h1-6,9H,7-8,10H2

InChI Key

DTNCKZCYLUPFQE-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=O)C3=C(C=CC(=C3)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.